molecular formula C13H14N2O2 B1592281 1-(2-Cyanophenyl)piperidine-4-carboxylic acid CAS No. 937601-79-1

1-(2-Cyanophenyl)piperidine-4-carboxylic acid

Cat. No. B1592281
M. Wt: 230.26 g/mol
InChI Key: UPPMSPCFXVKLNW-UHFFFAOYSA-N
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Description

“1-(2-Cyanophenyl)piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 937601-79-1. It has a molecular weight of 230.27 and its IUPAC name is 1-(2-cyanophenyl)-4-piperidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for “1-(2-Cyanophenyl)piperidine-4-carboxylic acid” is 1S/C13H14N2O2/c14-9-11-3-1-2-4-12(11)15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-8H2,(H,16,17) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-(2-Cyanophenyl)piperidine-4-carboxylic acid” is a solid substance. Its melting point is between 176 - 178 degrees Celsius .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Safety And Hazards

The safety information available indicates that “1-(2-Cyanophenyl)piperidine-4-carboxylic acid” is potentially harmful if swallowed, in contact with skin, or if inhaled. It’s recommended to avoid breathing the dust, avoid contact with skin and eyes, and not to ingest the compound. If swallowed, immediate medical assistance should be sought .

Future Directions

As for the future directions, it’s hard to predict without specific context. The use and study of “1-(2-Cyanophenyl)piperidine-4-carboxylic acid” would depend on the needs of the scientific and industrial community .

properties

IUPAC Name

1-(2-cyanophenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-9-11-3-1-2-4-12(11)15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPMSPCFXVKLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594771
Record name 1-(2-Cyanophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyanophenyl)piperidine-4-carboxylic acid

CAS RN

937601-79-1
Record name 1-(2-Cyanophenyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937601-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Cyanophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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